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molecular formula C8H9NO4 B1352982 (4-Methoxy-3-nitrophenyl)methanol CAS No. 41870-24-0

(4-Methoxy-3-nitrophenyl)methanol

Cat. No. B1352982
M. Wt: 183.16 g/mol
InChI Key: XJVDLGZUYYAXLS-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

(4-methoxy-3-nitrophenyl)methanol (215 mg, 1.174 mmol) was dissolved, under N2 atmosphere, in dry DCM and cooled to 0° C. PBr3 (55.4 μl, 0.587 mmol) was added, and the reaction was stirred RT for 1 hour. Ice and DCM were added to the reaction mixture. The mixture was diluted with WATER and brine and extracted twice with DCM. The organic layers were dried and evaporated to dryness to give 4-(bromomethyl)-1-methoxy-2-nitrobenzene (276 mg, 1.122 mmol, 96% yield) that was used in the next step without further purification.
Quantity
215 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
55.4 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]O)=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12].P(Br)(Br)[Br:15]>C(Cl)Cl.O.[Cl-].[Na+].O>[Br:15][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([N+:11]([O-:13])=[O:12])[CH:5]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
55.4 μL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with DCM
CUSTOM
Type
CUSTOM
Details
The organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.122 mmol
AMOUNT: MASS 276 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 191.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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